molecular formula C29H35FN2O3 B2812921 (2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol CAS No. 1957130-65-2

(2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol

Cat. No.: B2812921
CAS No.: 1957130-65-2
M. Wt: 478.608
InChI Key: RBSRULKYVWDKBI-IKOFQBKESA-N
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Description

(2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol is a useful research compound. Its molecular formula is C29H35FN2O3 and its molecular weight is 478.608. The purity is usually 95%.
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Biological Activity

The compound (2R)-1-(5-amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol (CAS No. 1294504-67-8) is a complex organic molecule characterized by its unique structure that includes a fluorinated indole moiety, benzyloxy groups, and an amino functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

Molecular Characteristics

PropertyValue
Molecular FormulaC29H33FN2O3
Molecular Weight476.582 g/mol
CAS Number1294504-67-8
PubChem CID54575777

Antiproliferative Effects

Recent studies have reported the antiproliferative activity of this compound against various cancer cell lines. The mechanism of action appears to be related to its ability to inhibit cell growth and induce apoptosis in malignant cells.

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MDA-MB-231 (breast cancer)

The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity. For instance, one study found that compounds similar in structure exhibited IC50 values ranging from 25 nM to 350 nM against these cell lines, suggesting that modifications to the indole structure can enhance biological potency .

The mechanism by which (2R)-1-{5-amino-2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-6,7-dihydro-1H-indol-1-yl}-3-(benzyloxy)propan-2-ol exerts its effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation and apoptosis pathways.
  • Interaction with Receptors : The indole structure may allow for interaction with specific receptors or proteins that regulate cellular proliferation and survival.

Study 1: Synthesis and Evaluation

A recent synthesis study focused on a library of indole derivatives, including the target compound. The authors reported that specific structural features, such as the presence of fluorine and benzyloxy groups, significantly enhanced the antiproliferative activity against HCT116 cells. The most potent derivative showed an IC50 value of approximately 31.6 nM .

Study 2: Comparative Analysis

Another comparative analysis examined the biological activity of various fluorinated indole derivatives. The study concluded that the introduction of benzyloxy groups improved solubility and bioavailability, leading to enhanced cellular uptake and increased antiproliferative effects compared to non-substituted analogs .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C29H33FN2O3C_{29}H_{33}FN_2O_3 with a molecular weight of 476.58 g/mol. Its unique structure features multiple functional groups, including amino and benzyloxy moieties, which contribute to its biological activity.

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to (2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol exhibit potential as anticancer agents. Research focusing on indole derivatives has shown that they can influence cell signaling pathways involved in cancer progression, particularly through modulation of the estrogen receptor pathway .
  • Neuroprotective Effects :
    • The indole structure is known for its neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound could be explored for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antiviral Properties :
    • There is emerging evidence that certain indole derivatives can exhibit antiviral activity against viruses such as Hepatitis B. The compound's structural features may enhance its interaction with viral proteins, potentially inhibiting viral replication .

Research Findings and Case Studies

Study FocusFindingsReference
Anticancer ActivityIndole derivatives show efficacy in inhibiting cancer cell proliferation
NeuroprotectionProtection against oxidative stress in neuronal models
Antiviral ActivityInhibition of Hepatitis B virus replication in vitro

Synthesis and Derivatives

The synthesis of this compound can be achieved through standard organic synthesis techniques involving the coupling of various precursors. The ability to modify the benzyloxy groups may lead to the development of new derivatives with enhanced biological activity or selectivity.

Properties

IUPAC Name

(2R)-1-[5-amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35FN2O3/c1-29(2,20-35-18-22-11-7-4-8-12-22)28-14-23-13-26(31)25(30)15-27(23)32(28)16-24(33)19-34-17-21-9-5-3-6-10-21/h3-14,24-25,33H,15-20,31H2,1-2H3/t24-,25?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDXAOQNZPHIIQ-IKOFQBKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C2=CC3=C(N2CC(COCC4=CC=CC=C4)O)CC(C(=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COCC1=CC=CC=C1)C2=CC3=C(N2C[C@H](COCC4=CC=CC=C4)O)CC(C(=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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